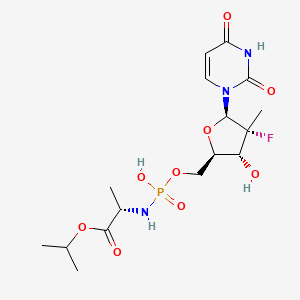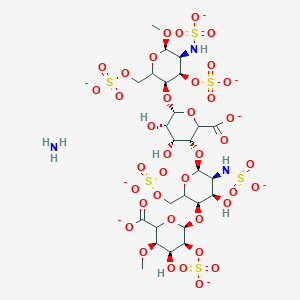
O-デスフェニルソフォスブビル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Desphenyl Sofosbuvir is a chemical compound with the linear formula C16H25FN3O9P . It has a molecular weight of 453.36 .
Synthesis Analysis
The synthesis of Sofosbuvir, which is closely related to O-Desphenyl Sofosbuvir, presents several interesting synthetic challenges, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation . The efficient large-scale manufacture of Sofosbuvir is an important goal in eradicating hepatitis C across the globe .Molecular Structure Analysis
The InChI code for O-Desphenyl Sofosbuvir is 1S/C16H25FN3O9P/c1-8(2)28-13(23)9(3)19-30(25,26)27-7-10-12(22)16(4,17)14(29-10)20-6-5-11(21)18-15(20)24/h5-6,8-10,12,14,22H,7H2,1-4H3,(H,18,21,24)(H2,19,25,26)/t9-,10+,12?,14+,16?/m0/s1 .Chemical Reactions Analysis
The synthesis of Sofosbuvir involves several chemical reactions, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation .Physical and Chemical Properties Analysis
O-Desphenyl Sofosbuvir has a molecular weight of 453.36 .科学的研究の応用
腎臓機能障害のある患者におけるC型肝炎ウイルス(HCV)の治療
O-デスフェニルソフォスブビルは、血液透析を受けている患者におけるHCVの治療における有効性と安全性を検討されてきました。 この化合物は、重度の腎臓機能障害のある患者においてHCVに対して効果的に作用するため、従来のソフォスブビルベースのレジメンが推奨されない可能性のある臨床環境において貴重な選択肢となります {svg_1}.
慢性C型肝炎に対する抗ウイルス活性
研究によると、O-デスフェニルソフォスブビルを含むジェネリックのソフォスブビルベースのレジメンは、慢性HCV感染患者において忍容性が高く、持続的なウイルス学的反応率が高いことが示されています。 これは、O-デスフェニルソフォスブビルが慢性C型肝炎の治療における費用対効果の高い代替手段となる可能性を示唆しています {svg_2}.
合成経路と医薬品製造
O-デスフェニルソフォスブビルは、医薬品製造において重要な興味深い合成上の課題を提示します。 フッ素化化学、ヌクレオチド合成、および位置選択的および立体選択的ホスホラミド化を含む合成経路の研究は、この抗ウイルス薬の効率的な製造に不可欠です {svg_3}.
デングウイルス感染症の潜在的な治療法
研究によると、ソフォスブビルとその代謝産物、O-デスフェニルソフォスブビルを含む、ヒト肝細胞におけるデングウイルス(DENV1)のゲノム複製を抑制する可能性があります。 これは、O-デスフェニルソフォスブビルを主要成分とする抗DENV薬の開発のための有望な新しい道筋を示唆しています {svg_4}.
作用機序
Target of Action
O-Desphenyl Sofosbuvir, like its parent compound Sofosbuvir, is a direct-acting antiviral agent used to treat specific hepatitis C virus (HCV) infections . The primary target of O-Desphenyl Sofosbuvir is the HCV NS5B (non-structural protein 5B) RNA-dependent RNA polymerase . This enzyme is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .
Mode of Action
O-Desphenyl Sofosbuvir is a nucleotide analog inhibitor, which specifically inhibits the HCV NS5B RNA-dependent RNA polymerase . Following intracellular metabolism to form the pharmacologically active uridine analog triphosphate (GS-461203), O-Desphenyl Sofosbuvir incorporates into HCV RNA by the NS5B polymerase and acts as a chain terminator .
Biochemical Pathways
The active form of O-Desphenyl Sofosbuvir, GS-461203, acts as a defective substrate for the NS5B polymerase . This results in premature termination of the HCV RNA replication process, thereby inhibiting the virus’s ability to reproduce .
Pharmacokinetics
Sofosbuvir is rapidly absorbed and eliminated from plasma . The peak plasma concentrations for its predominant circulating metabolite, GS-331007, are achieved between 3.5 and 4 hours post-dose; the elimination half-life for GS-331007 is 27 hours . Sofosbuvir can be administered without dose modification in HCV-infected patients with any degree of hepatic impairment or mild to moderate renal impairment .
Result of Action
The result of O-Desphenyl Sofosbuvir’s action is the inhibition of HCV replication, leading to a decrease in the viral load within the patient . This can lead to the eradication of HCV infection, which is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .
Safety and Hazards
将来の方向性
The clinical success of Sofosbuvir, a drug closely related to O-Desphenyl Sofosbuvir, demands efficient approaches for its synthesis . Efficient large-scale manufacture of Sofosbuvir will thus represent an enormously important goal in eradicating hepatitis C across the globe . Additionally, Sofosbuvir has been evaluated for the treatment of COVID-19 outpatients .
生化学分析
Biochemical Properties
O-Desphenyl Sofosbuvir is involved in biochemical reactions primarily as an inhibitor of the HCV NS5B polymerase. This enzyme is essential for the replication of HCV RNA. O-Desphenyl Sofosbuvir interacts with the NS5B polymerase by mimicking the natural substrates of the enzyme, thereby inhibiting its activity and preventing viral replication. Additionally, it interacts with other biomolecules such as human cathepsin A and carboxylesterase 1, which are involved in its metabolic activation .
Cellular Effects
O-Desphenyl Sofosbuvir exerts significant effects on various cell types, particularly hepatocytes, which are the primary target cells for HCV. It influences cell function by inhibiting the replication of HCV RNA, thereby reducing viral load and promoting the clearance of the virus from infected cells. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism by interfering with the viral replication machinery .
Molecular Mechanism
At the molecular level, O-Desphenyl Sofosbuvir acts as a prodrug that undergoes intracellular activation to form its active triphosphate metabolite. This active form incorporates into the viral RNA by the NS5B polymerase, leading to chain termination and inhibition of viral replication. The binding interactions with the NS5B polymerase are crucial for its inhibitory effect. Additionally, O-Desphenyl Sofosbuvir may influence gene expression by altering the transcriptional activity of viral and host genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of O-Desphenyl Sofosbuvir have been observed to change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under extreme conditions. Long-term studies have shown that O-Desphenyl Sofosbuvir maintains its antiviral activity over extended periods, although some reduction in efficacy may be observed due to degradation .
Dosage Effects in Animal Models
The effects of O-Desphenyl Sofosbuvir vary with different dosages in animal models. At therapeutic doses, it effectively reduces viral load without significant adverse effects. At higher doses, toxic effects such as oxidative stress and cellular damage have been observed. These effects are dose-dependent and highlight the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
O-Desphenyl Sofosbuvir is involved in several metabolic pathways. It undergoes sequential hydrolysis and phosphorylation to form its active triphosphate metabolite. Enzymes such as human cathepsin A and carboxylesterase 1 play a critical role in its metabolic activation. The compound also affects metabolic flux and metabolite levels by inhibiting the NS5B polymerase, thereby disrupting the viral replication cycle .
Transport and Distribution
Within cells and tissues, O-Desphenyl Sofosbuvir is transported and distributed through various mechanisms. It is taken up by hepatocytes via passive diffusion and active transport mechanisms. The compound interacts with transporters and binding proteins that facilitate its intracellular localization and accumulation. This distribution is essential for its antiviral activity, as it ensures that the compound reaches its target site within the cells .
Subcellular Localization
O-Desphenyl Sofosbuvir localizes primarily in the cytoplasm of infected cells, where it exerts its antiviral effects. The compound’s subcellular localization is directed by specific targeting signals and post-translational modifications that guide it to the appropriate cellular compartments. This localization is crucial for its activity, as it ensures that the compound interacts with the viral replication machinery within the cytoplasm .
特性
IUPAC Name |
[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]phosphonamidic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN3O9P/c1-8(2)28-13(23)9(3)19-30(25,26)27-7-10-12(22)16(4,17)14(29-10)20-6-5-11(21)18-15(20)24/h5-6,8-10,12,14,22H,7H2,1-4H3,(H,18,21,24)(H2,19,25,26)/t9-,10+,12+,14+,16+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNWIJCJSQLNQC-BDQOCJAMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)NP(=O)(O)OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN3O9P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145638.png)
